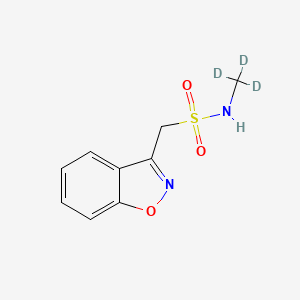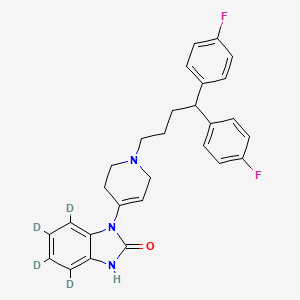
Dehydro Pimozide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydro Pimozide-d4 is a deuterated derivative of Dehydro Pimozide, a compound used primarily in biochemical and proteomics research. The molecular formula of this compound is C28H23D4F2N3O, and it has a molecular weight of 463.55 . This compound is not intended for diagnostic or therapeutic use but is valuable for research purposes.
Preparation Methods
The preparation of Dehydro Pimozide-d4 involves a multi-step synthetic route. One method starts with 4-bromopentafluorobenzene-d4 and proceeds through eight steps to yield the final product . The synthesis involves various reaction conditions, including regioselective mild methods for the preparation of six-membered N- and O-heterocycles with an aromatic substituent and an off-cycle double bond
Chemical Reactions Analysis
Dehydro Pimozide-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dehydro Pimozide-d4 is primarily used in proteomics research . It serves as a biochemical tool for studying various biological processes and pathways. In chemistry, it is used to investigate reaction mechanisms and the behavior of deuterated compounds. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of related compounds. Industrial applications are limited but may include the development of new materials and chemical processes.
Mechanism of Action
its parent compound, Pimozide, is known to exert its effects by blocking dopamine receptors in the central nervous system . This blockade leads to alterations in dopamine metabolism and function, contributing to its therapeutic and untoward effects. Dehydro Pimozide-d4 likely shares similar molecular targets and pathways.
Comparison with Similar Compounds
Dehydro Pimozide-d4 can be compared with other deuterated and non-deuterated derivatives of Pimozide. Similar compounds include:
Pimozide: A non-deuterated version used as an antipsychotic agent.
Deuterated Pimozide: Similar to this compound but with different deuteration patterns.
The uniqueness of this compound lies in its specific deuteration, which can affect its pharmacokinetic properties and stability.
Properties
Molecular Formula |
C28H27F2N3O |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
3-[1-[4,4-bis(4-fluorophenyl)butyl]-3,6-dihydro-2H-pyridin-4-yl]-4,5,6,7-tetradeuterio-1H-benzimidazol-2-one |
InChI |
InChI=1S/C28H27F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-15,25H,3-4,16-19H2,(H,31,34)/i1D,2D,5D,6D |
InChI Key |
GLZXFACTPPCIOU-NMRLXUNGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=O)N2C3=CCN(CC3)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[2H])[2H] |
Canonical SMILES |
C1CN(CC=C1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


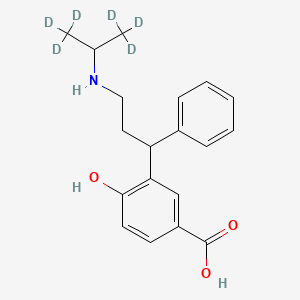

![9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12430118.png)
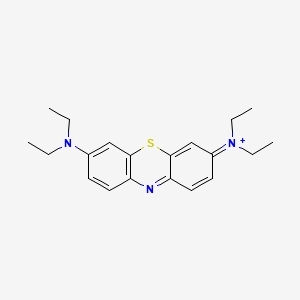
![36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane](/img/structure/B12430143.png)
![but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12430144.png)
![cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetate](/img/structure/B12430145.png)
![N-[3-(4,5-diethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12430147.png)
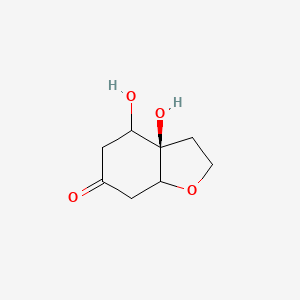
![ethyl 4-[2-[(1R)-2-[(2-ethoxy-2-oxoethyl)-(thiophen-2-ylmethyl)amino]-2-oxo-1-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]ethyl]phenoxy]butanoate](/img/structure/B12430154.png)
![(2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride](/img/structure/B12430162.png)
![7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B12430163.png)
